molecular formula C13H11F3O4 B10769821 Tfmb-R-2-HG

Tfmb-R-2-HG

Katalognummer: B10769821
Molekulargewicht: 288.22 g/mol
InChI-Schlüssel: UXTLNUGKDZMPTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Tfmb-R-2-HG is synthesized through a series of chemical reactions involving trifluoromethoxybenzene and ®-2-hydroxyglutarate. The synthetic route typically involves the esterification of ®-2-hydroxyglutarate with trifluoromethoxybenzene under specific reaction conditions. Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Tfmb-R-2-HG undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions involve replacing one functional group in this compound with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Tfmb-R-2-HG has a wide range of scientific research applications, including:

Wirkmechanismus

Tfmb-R-2-HG exerts its effects by inhibiting α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. This inhibition alters the epigenetic landscape of cancer cells, leading to changes in gene expression and promoting leukemogenesis. The molecular targets and pathways involved include the TET family of 5-methylcytosine hydroxylases and the jumonji-domain-containing family of histone demethylases .

Vergleich Mit ähnlichen Verbindungen

Tfmb-R-2-HG is unique compared to other similar compounds due to its cell membrane permeability and its specific role in AML. Similar compounds include:

This compound’s unique properties make it a valuable tool in scientific research and a potential target for therapeutic interventions in AML.

Eigenschaften

Molekularformel

C13H11F3O4

Molekulargewicht

288.22 g/mol

IUPAC-Name

[3-(trifluoromethyl)phenyl]methyl 5-oxooxolane-2-carboxylate

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2

InChI-Schlüssel

UXTLNUGKDZMPTC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.